2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide
Description
2-(1H-1,3-Benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide is a benzimidazole-derived acetamide featuring a 4-chlorobenzyl substituent. This compound has been cataloged as a research chemical, though commercial availability is currently discontinued . Its structure combines a benzimidazole core (a bicyclic heteroaromatic system with two nitrogen atoms) linked via an acetamide bridge to a 4-chlorophenylmethyl group. This design is characteristic of bioactive molecules targeting enzymes or receptors, as benzimidazole scaffolds are known for their pharmacological versatility.
Key structural attributes include:
- 4-Chlorobenzyl group: Enhances lipophilicity and influences electronic properties.
- Acetamide linker: Facilitates structural diversity through substitution.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)10-18-16(21)9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCFXNNUEWWHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of 2-aminobenzimidazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various nucleophiles.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Variations
Thiazole-Based Analogues
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Replaces the benzimidazole with a thiazole ring. The dichlorophenyl group introduces greater electronegativity, and the dihedral angle between the thiazole and aryl ring (61.8°) suggests distinct conformational flexibility compared to the planar benzimidazole system. This compound exhibits intermolecular N–H···N hydrogen bonding, influencing crystal packing .
Triazole-Linked Derivatives
- N-(4-Chlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (): Incorporates a triazole ring via click chemistry. Yields for such compounds range from 47–62%, depending on reaction conditions .
- Indole-carbohydrazide-linked phenoxy-triazole-N-phenylacetamides (): Feature indole and triazole moieties. Compound 11f (4-chlorophenyl variant) showed α-glucosidase inhibition (IC₅₀ = 12.3 µM), highlighting the impact of chlorophenyl groups on bioactivity .
Pyrazole Derivatives
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Substitutes benzimidazole with a pyrazole ring.
Substituent Effects on Physicochemical Properties
Chlorophenyl vs. Other Aryl Groups
- N-(4-Bromophenyl)- and N-(4-Methoxyphenyl)-acetamides (): Bromine increases molecular weight and polarizability, while methoxy groups enhance solubility.
- 2-(Naphthalen-1-yloxy)methyl-triazole acetamides (): Naphthyl groups introduce bulkiness, affecting solubility (logP ~3.5) and crystallinity. IR spectra show characteristic C=O stretches at 1678 cm⁻¹, consistent with acetamide derivatives .
Linker Modifications
- Hydrazone-linked acetamides (): Schiff base formation between hydrazide and aldehyde groups creates conjugated systems, as seen in HL (2-(4-((2-(4-aminobenzoyl)-hydrazono)methyl)phenoxy)-N-(4-chlorophenyl)acetamide). These compounds exhibit strong NH stretches (3291 cm⁻¹) in IR spectra .
Biological Activity
2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, antifungal, and other therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)acetamide
- Molecular Formula : C16H16ClN3O
- Molecular Weight : 299.77 g/mol
Anticancer Activity
Research indicates that compounds containing the benzodiazole moiety exhibit significant anticancer properties. Studies have shown that derivatives of benzodiazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression.
Key Findings:
- A study demonstrated that benzodiazole derivatives could inhibit the growth of various cancer cell lines, suggesting their potential as anticancer agents (Aiello et al., 2008) .
- In vitro assays revealed that this compound could induce cell cycle arrest and apoptosis in human cancer cells by activating caspase pathways (Cho et al., 2008) .
Antibacterial and Antifungal Properties
The compound also shows promise as an antibacterial and antifungal agent. The structural similarity of benzodiazole derivatives to natural antibiotics enhances their ability to interact with bacterial enzymes.
Key Findings:
- The antibacterial activity was evaluated against several strains of bacteria, including resistant strains. The compound demonstrated significant inhibition of bacterial growth (Mijin et al., 2006) .
- Antifungal assays indicated that the compound effectively inhibited the growth of common fungal pathogens, making it a candidate for further development in antifungal therapies (Davis et al., 2010) .
Research Studies and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Aiello et al. (2008) | Evaluate anticancer properties | Induced apoptosis in cancer cells; inhibited proliferation. |
| Cho et al. (2008) | Investigate signaling pathways | Modulated key pathways involved in cancer progression. |
| Mijin et al. (2006) | Assess antibacterial activity | Significant inhibition against resistant bacterial strains. |
| Davis et al. (2010) | Test antifungal efficacy | Effective against common fungal pathogens. |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S transition.
- Enzyme Inhibition : Its structural features allow it to act as a competitive inhibitor for enzymes critical to bacterial survival.
Q & A
Q. What are the common synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves three key steps: (1) Formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. (2) Introduction of the 4-chlorobenzyl group through nucleophilic substitution or coupling reactions. (3) Acetamide linkage formation via reaction with chloroacetyl chloride or activated esters.
- Critical Parameters :
- Temperature : Elevated temperatures (~80–100°C) improve reaction kinetics but may degrade sensitive intermediates.
- Catalysts : Use of triethylamine (TEA) or DIPEA enhances nucleophilicity in amide bond formation.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential for ≥95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify benzimidazole protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm).
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] expected for CHClNO: 298.0746).
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, α-glucosidase).
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported biological activities of analogous benzimidazole derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (e.g., SHELX suite) to determine:
- Torsion Angles : Assess conformational flexibility of the 4-chlorobenzyl group, which impacts receptor binding.
- Intermolecular Interactions : Hydrogen bonds (e.g., C–H⋯O) and π-π stacking may explain variations in solubility and bioactivity.
Example : A study on N-(4-chloro-2-nitrophenyl)acetamide revealed that nitro group torsion (-16.7°) influenced packing and solubility .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining bioactivity?
- Methodological Answer :
- Structural Modifications :
- Introduce sulfonamide or methoxy groups to enhance solubility (logP reduction).
- Replace the thiophene moiety (if present) with polar heterocycles (e.g., triazoles).
- Prodrug Design : Esterification of the acetamide carbonyl to improve membrane permeability.
Validation : Parallel artificial membrane permeability assay (PAMPA) and metabolic stability tests in liver microsomes .
Q. How do researchers address contradictory data in SAR studies between in vitro and in vivo models?
- Methodological Answer :
- Assay Conditions : Compare results under varying pH, serum protein binding, and redox environments.
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma.
- Computational Modeling : Molecular dynamics simulations to predict metabolite-receptor interactions.
Case Study : A benzothiazole analog showed high in vitro IC (1.2 μM) but poor in vivo efficacy due to rapid glucuronidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
